3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the oxidation of 3-(trifluoromethyl)benzene propanol. A common method includes the use of dichloromethane as a solvent, with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) as reagents. The reaction is carried out at low temperatures, initially in an ice bath, and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with active methylene reagents to form complex structures like arylazonicotinates and pyridazinones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Condensation: Ethyl cyanoacetate in the presence of ammonium acetate and acetic acid.
Major Products
Arylazonicotinates: Formed through condensation reactions.
Pyridazinones: Another product of condensation reactions with active methylene compounds.
Scientific Research Applications
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of fluorinated compounds which have applications in creating materials with special properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is largely dependent on the type of reaction it undergoes. For instance, in condensation reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-(3-(Trifluoromethyl)phenyl)propanal: Similar but lacks the keto group.
3-Oxo-3-phenyl-2-(2-[3-(trifluoromethyl)phenyl]hydrazono)propanal: Contains a hydrazono group, adding to its complexity.
Uniqueness
The presence of both a trifluoromethyl group and an aldehyde group in 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal makes it uniquely reactive and versatile in organic synthesis. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in various chemical reactions.
Biological Activity
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the available literature on the compound, focusing on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C10H7F3O. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The introduction of this group can enhance the potency of antimicrobial agents by affecting their interaction with bacterial membranes and enzymes. For instance, derivatives with trifluoromethyl groups have shown increased activity against various pathogens, including E. coli and Staphylococcus aureus .
Anticancer Potential
Trifluoromethylated compounds are also being investigated for their anticancer properties. The structural modifications provided by the trifluoromethyl group can lead to increased selectivity and potency against cancer cell lines. In vitro studies have demonstrated that certain trifluoromethyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, some studies indicate that trifluoromethyl-containing compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. This inhibition has implications for treating autoimmune diseases and cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group not only affects lipophilicity but also enhances binding affinity to target proteins due to its electronegative nature. This has been observed in various studies where modifications to the phenyl ring or carbon backbone resulted in altered biological activities .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated several trifluoromethyl-containing compounds against a panel of bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited zones of inhibition ranging from 9 to 20 mm against E. coli and S. aureus, suggesting significant antimicrobial potential .
- Anticancer Activity : In vitro tests on cancer cell lines showed that derivatives of this compound had IC50 values lower than standard chemotherapeutics, indicating superior efficacy in inhibiting cell proliferation .
- Enzyme Inhibition : Research demonstrated that certain analogs could effectively inhibit DHODH with IC50 values in the micromolar range, highlighting their potential as therapeutic agents in cancer and autoimmune disorders .
Properties
IUPAC Name |
3-oxo-3-[2-(trifluoromethyl)phenyl]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWUZXLYQOVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.